molecular formula C15H19ClN4O4 B11112690 (3E)-N-(butan-2-yl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(butan-2-yl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide

Cat. No.: B11112690
M. Wt: 354.79 g/mol
InChI Key: JZICTIRQIQRTQI-VCHYOVAHSA-N
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Description

(3E)-N-(butan-2-yl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group and a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(butan-2-yl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide typically involves the condensation of a hydrazine derivative with a carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(butan-2-yl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3E)-N-(butan-2-yl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound is studied for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in materials science include the creation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (3E)-N-(butan-2-yl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can affect various biological pathways, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Used in similar synthetic applications but lacks the hydrazinylidene group.

    Acetylacetone: Another diketone used in organic synthesis with different reactivity.

    Diketene: Used in the production of acetoacetic esters but has a different structure and reactivity profile.

Uniqueness

The uniqueness of (3E)-N-(butan-2-yl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide lies in its combination of a hydrazinylidene group with a nitrophenyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H19ClN4O4

Molecular Weight

354.79 g/mol

IUPAC Name

N-[(E)-[4-(butan-2-ylamino)-4-oxobutan-2-ylidene]amino]-3-chloro-4-nitrobenzamide

InChI

InChI=1S/C15H19ClN4O4/c1-4-9(2)17-14(21)7-10(3)18-19-15(22)11-5-6-13(20(23)24)12(16)8-11/h5-6,8-9H,4,7H2,1-3H3,(H,17,21)(H,19,22)/b18-10+

InChI Key

JZICTIRQIQRTQI-VCHYOVAHSA-N

Isomeric SMILES

CCC(C)NC(=O)C/C(=N/NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)/C

Canonical SMILES

CCC(C)NC(=O)CC(=NNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)C

Origin of Product

United States

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